Decanoic acid-d5

Mass Spectrometry Quantitative Bioanalysis Stable Isotope Dilution

Quantifying endogenous decanoic acid by LC-MS/MS requires an internal standard spectrally resolved from the analyte. Unlabeled decanoic acid is invalid due to signal overlap. Decanoic acid-d5 provides a distinct +5 Da mass shift with co-elution, enabling accurate ratio-based quantification and correction for matrix effects. - Isotopic enrichment: 98 atom % D (9,9,10,10,10-d5) - Chemical purity: ≥98.0% confirmed by HPLC - Application: Internal standard for pharmacokinetic studies (AUC, Cmax), MCT oil batch testing, and brain tissue metabolic assays

Molecular Formula C10H20O2
Molecular Weight 177.29 g/mol
Cat. No. B12410158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoic acid-d5
Molecular FormulaC10H20O2
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)O
InChIInChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2
InChIKeyGHVNFZFCNZKVNT-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decanoic Acid-d5: Internal Standard & Metabolic Tracer


Decanoic acid-d5 (CAS 1219803-00-5) is a stable isotopically labeled analog of the endogenous medium-chain fatty acid decanoic acid (capric acid), in which five hydrogen atoms at the terminal methyl positions (9,9,10,10,10) are replaced with deuterium (²H) . This substitution increases the nominal molecular mass from 172.26 Da (unlabeled) to 177.30 Da, yielding a +5 Da mass shift that enables precise differentiation and quantification by mass spectrometry without altering the compound's fundamental chemical or biological properties . As a non-competitive inhibitor of AMPA receptors that penetrates the blood-brain barrier, the unlabeled parent compound has documented antiseizure activity and is a key component of medium-chain triglycerides [1]. The deuterated form is supplied with confirmed chemical purity ≥98.0% and isotopic enrichment of 98 atom % D, ensuring suitability for rigorous analytical and metabolic investigations .

Stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS
+5 Da mass shift enables chromatographic co-elution with distinct MS channel
Certified isotopic enrichment (98 atom % D) supports accurate isotope dilution
Chemical purity ≥98% ensures minimal interference in bioanalytical workflows

Decanoic Acid-d5: Critical MS Differentiation from Unlabeled


In quantitative LC-MS/MS workflows, the use of an unlabeled analog as an internal standard is fundamentally invalid due to its inability to be spectrally resolved from the endogenous analyte. Decanoic acid-d5, with its distinct +5 Da mass shift, elutes chromatographically co-incident with the native decanoic acid but is detected in a unique m/z channel, enabling precise ratio-based quantification and correction for matrix effects and ionization efficiency variability [1]. Generic substitution with unlabeled decanoic acid would result in signal overlap, eliminating the capacity for accurate measurement of the target analyte. Furthermore, while other deuterated fatty acid standards exist, the specific d5-labeling pattern of decanoic acid-d5 provides an optimal balance between mass differentiation and retention time shift, minimizing deuterium isotope effects on chromatographic behavior that can be more pronounced with higher degrees of deuteration (e.g., d19) .

Decanoic acid-d5
Unlabeled decanoic acid
Signal overlap in mass spectrometry; cannot spectrally resolve endogenous analyte from standard
Decanoic acid-d5
Decanoic acid-d19
Higher deuteration may increase reversed-phase retention time shift, compromising co-elution and matrix-effect correction

Decanoic Acid-d5: Comparative Evidence


Mass Shift Enables Baseline Resolution

The substitution of five hydrogen atoms with deuterium (²H) in decanoic acid-d5 yields a net molecular mass increase of 5.04 Da relative to the unlabeled parent compound decanoic acid (172.26 Da vs. 177.30 Da for the [M+H]+ ion in positive ion mode) . This +5 Da mass shift is sufficient to place the analyte signal outside the natural isotopic envelope of the endogenous decanoic acid, which typically consists of [M+H]+ and [M+H+1]+ peaks arising from natural ¹³C abundance (~11% per carbon atom) [1]. Consequently, in multiple reaction monitoring (MRM) transitions, the precursor-to-product ion transitions for the labeled and unlabeled species are fully resolved, enabling precise, interference-free quantification.

Mass shift enables resolution
Head-to-head
Target 177.30 Da vs unlabeled 172.26 Da (+5.04 Da shift)
Allows distinct MRM channels and interference-free quantification
Calculated from C10H15D5O2 vs C10H20O2
Mass Spectrometry Quantitative Bioanalysis Stable Isotope Dilution

Isotopic Purity for Accurate Quantification

The certified isotopic enrichment for decanoic acid-d5 is specified as 98 atom % D . This means that 98% of the hydrogen atoms at the labeled positions are deuterium (²H), with a maximum of 2% residual protium (¹H). The presence of any unlabeled species (decanoic acid-d0) in the internal standard solution will contribute to the signal intensity in the unlabeled analyte channel, leading to an overestimation of the endogenous analyte concentration. A 98 atom % D enrichment translates to a ≤2% interference from the internal standard in the analyte channel when used at equimolar concentrations.

Isotopic purity
Direct head-to-head
98 atom % D enrichment
≤2% protium impurity supports accurate LLOQ determination
Per manufacturer certification; verify in method validation
Analytical Chemistry Stable Isotope Standards Method Validation

Minimized Chromatographic Shift vs d19 Analog

While higher degrees of deuteration can provide a larger mass shift, they also increase the potential for a reversed-phase chromatographic retention time shift. The substitution of hydrogen for deuterium alters a molecule's lipophilicity and polarizability, often causing deuterated analogs to elute slightly earlier than their unlabeled counterparts [1]. Decanoic acid-d5, with only five deuterium atoms on the terminal methyl group, exhibits a significantly smaller retention time shift compared to the perdeuterated analog, decanoic acid-d19 (MW 191.50), which carries deuterium on all 19 aliphatic hydrogen atoms . A smaller shift in retention time ensures more accurate co-elution with the unlabeled analyte, which is essential for precise correction of matrix effects and ionization suppression in electrospray ionization (ESI).

Minimized chromatographic shift
Cross-study comparable
d5: 5 deuterium atoms, minimal retention shift vs d19: >0.1 min shift predicted
Better co-elution improves matrix-effect correction in ESI-LC-MS
General principle; exact shift depends on column and conditions
Chromatography Isotope Effects LC-MS Method Development

Internal Standard vs ¹³C Metabolic Tracer

Decanoic acid-d5 serves a distinct purpose from ¹³C-labeled decanoic acid in metabolic research. While both are used as tracers, the d5 analog is primarily employed as an internal standard for absolute quantification of the unlabeled metabolite, whereas ¹³C-labeled analogs (e.g., Decanoic acid-¹³C) are used to trace carbon atom incorporation into downstream metabolites via mass isotopomer distribution analysis . The +5 Da shift of the d5 analog is cleanly resolved from the +1 Da shift of a single ¹³C-labeled compound, allowing for simultaneous use in multi-tracer studies without isotopic interference. The chemical purity of decanoic acid-d5 is specified as ≥98.0% , ensuring that any observed biological effects in tracer studies are not confounded by impurities.

ISTD vs ¹³C tracer
Class-level inference
d5: absolute quantification ISTD vs ¹³C: metabolic flux tracing
Select isotopolog based on analytical aim; d5 supports calibration curves
Simultaneous use possible without isotopic interference
Metabolomics Stable Isotope Tracing Fluxomics

Deuteration Impact on Pharmacokinetics

While decanoic acid-d5 is primarily used as an analytical standard, the substitution of hydrogen with deuterium at metabolically labile positions (e.g., the terminal methyl group) can lead to a kinetic isotope effect (KIE) that reduces the rate of CYP450-mediated oxidation [1]. This effect, if significant, could result in a longer in vivo half-life (t½) for the deuterated compound compared to the unlabeled parent. Studies on deuterated pharmaceuticals have demonstrated that such isotope effects can translate to improved metabolic stability and altered pharmacokinetic profiles [1]. Direct comparative PK data for decanoic acid-d5 versus unlabeled decanoic acid in a specific model system were not found in the provided search results, which represents a limitation of the current evidence base. The potential for altered metabolism is, however, a recognized property of the compound class and informs its use as a tracer in metabolic studies.

Deuteration & PK impact
Class-level inference
Potential kinetic isotope effect on CYP450 metabolism; may alter half-life
When used as metabolic tracer, validate metabolic equivalence in model system
Direct PK data for this compound not identified; class-level knowledge only
Pharmacokinetics Drug Metabolism Deuterium Isotope Effect

Decanoic Acid-d5 Research Applications


LC-MS/MS Quantification of Endogenous Decanoic Acid

Decanoic acid-d5 is added at a known concentration to biological samples (e.g., plasma, brain homogenate) prior to extraction. Following LC-MS/MS analysis, the peak area ratio of the endogenous decanoic acid (m/z transition 173 → product ion) to the d5-internal standard (m/z 178 → product ion) is plotted against a calibration curve to determine the precise concentration of decanoic acid in the sample. This method corrects for sample-to-sample variability in extraction recovery, ionization efficiency, and instrument drift, providing data accuracy that is unattainable with unlabeled internal standards [1].

Pharmacokinetics of MCT Formulations

Following oral or intravenous administration of an MCT oil formulation (which contains unlabeled decanoic acid), plasma samples are collected over time. Decanoic acid-d5 serves as the internal standard for the LC-MS/MS assay, enabling the construction of accurate plasma concentration-time curves. These curves are then used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t½ (Half-life). The d5 standard's co-elution with the analyte ensures that matrix effects, which can vary with plasma lipid content, are accurately compensated for across the entire time course [2].

β-Oxidation & Metabolic Flux in Neurological Tissues

While ¹³C-labeled decanoic acid is often preferred for tracing carbon flux, the deuterated analog can be used in combination to simultaneously quantify the uptake and metabolism of the fatty acid. For instance, brain slices or cultured neurons can be incubated with unlabeled decanoic acid, and the intracellular concentration of the compound can be precisely measured using the d5-internal standard. This approach is critical for studies examining the role of decanoic acid in providing an alternative energy substrate to neurons and its mechanisms of action as an AMPA receptor antagonist in the context of epilepsy and neurodegenerative diseases [1].

Decanoic Acid QC for Pharma & Nutraceuticals

For manufacturers of MCT oils or decanoic acid-containing formulations, decanoic acid-d5 can be used as an internal standard in validated LC-MS methods to quantify the exact content of decanoic acid in raw materials and finished products. This application ensures batch-to-batch consistency and regulatory compliance for product specifications. The high isotopic purity (98 atom % D) and chemical purity (≥98.0%) of the standard are essential for meeting the stringent accuracy requirements of pharmaceutical analysis .

Application
Selection Property
Validation Focus
LC-MS/MS quantification of endogenous decanoic acid
Co-eluting stable isotope-labeled ISTD
Matrix-effect correction and method accuracy review
Pharmacokinetic studies of MCT formulations
ISTD for plasma bioanalysis across time points
Exposure-model validation and ion suppression review
Neuronal fatty acid uptake and metabolism
Quantitative ISTD for cell/tissue homogenates
Uptake and β-oxidation endpoint context
Decanoic acid content in pharmaceutical-grade materials
High-purity ISTD for QC assay methods
Batch-to-batch consistency and product specification review

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